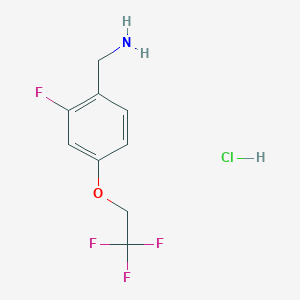
2-Fluoro-4-(2,2,2-trifluoro-ethoxy)-benzylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride is a fluorinated organic compound It is characterized by the presence of both fluoro and trifluoroethoxy groups attached to a benzylamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride typically involves multiple steps. One common route starts with the preparation of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile, which is then converted to the benzylamine derivative through reduction reactions. The final step involves the formation of the hydrochloride salt by reacting the benzylamine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile precursor can be reduced to form the benzylamine.
Substitution: The fluoro and trifluoroethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group would yield nitroso or nitro derivatives, while reduction of the nitrile would yield the benzylamine .
科学的研究の応用
2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
作用機序
The mechanism of action of 2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile
- 1-Bromo-4-(trifluoromethoxy)benzene
- Fluorinated pyridines
Uniqueness
2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride is unique due to the combination of fluoro and trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a versatile tool in various research fields .
特性
分子式 |
C9H10ClF4NO |
|---|---|
分子量 |
259.63 g/mol |
IUPAC名 |
[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4NO.ClH/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13;/h1-3H,4-5,14H2;1H |
InChIキー |
VTCMBFIEZNGANG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)F)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


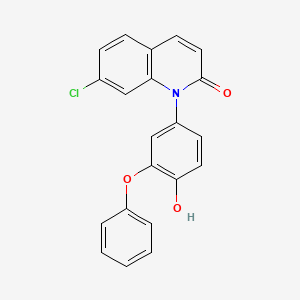

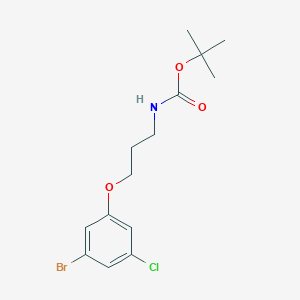
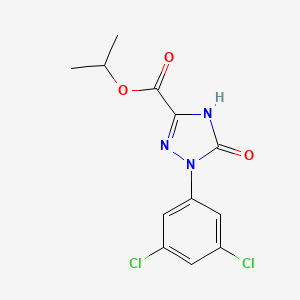

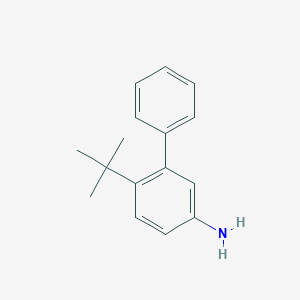
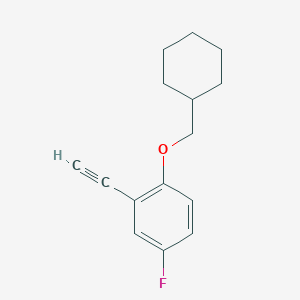
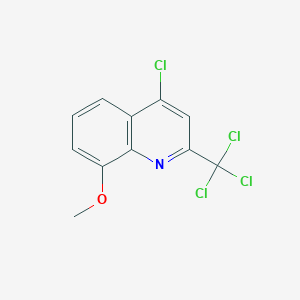
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B15340425.png)

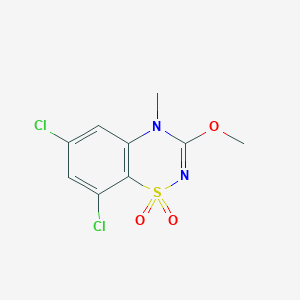
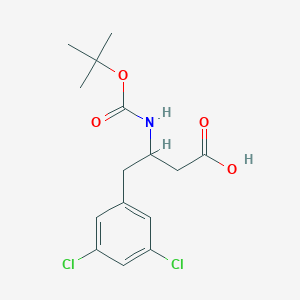
![2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3](/img/structure/B15340444.png)

